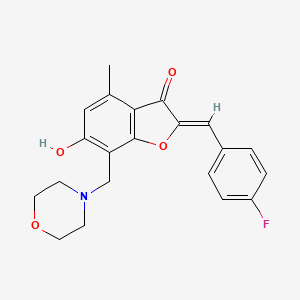

(Z)-2-(4-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

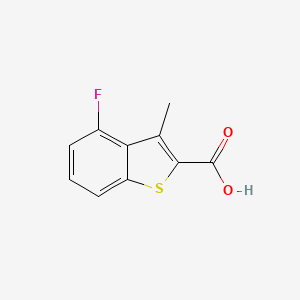

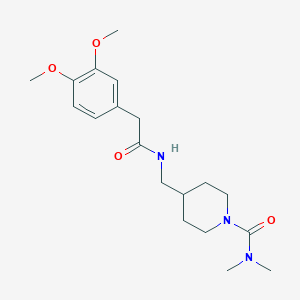

Molecular Structure Analysis

The molecular formula of this compound isC20H18FNO3. The InChI Key is ZMVQLRRUZYNRSH-WQRHYEAKSA-N. The SMILES representation is C1CCN (C1)CC2=C (C=CC3=C2OC (=CC4=CC=C (C=C4)F)C3=O)O. Physical And Chemical Properties Analysis

The molecular weight of this compound is339.366. Unfortunately, the solubility and other physical and chemical properties are not available.

Scientific Research Applications

Molecular Interaction Studies

The compound has been a part of studies focusing on understanding molecular interactions. For instance, (E)-3-(4-fluoro-3-phenoxyphenyl)-4-((4-fluorobenzylidene)amino)-1-(morpholinomethyl)-1H-1,2,4-triazole-5(4H)-thione (TRZ-1), a derivative, was synthesized and characterized, with an emphasis on examining intermolecular interactions such as lp⋯π interactions through Hirshfeld surface analysis and ab initio quantum mechanical calculations (Shukla et al., 2014).

Vasorelaxant Activity

The compound has been included in the synthesis of hybrids showing significant vasorelaxant properties. Benzofuran-morpholinomethyl-pyrazoline hybrids exhibited prominent vasodilatation in isolated thoracic aortic rings of rats, suggesting potential applications in treatments involving vascular relaxation (Hassan et al., 2014).

Antimicrobial and Antitumor Activities

Derivatives of benzofuran have shown moderate antitumor and antimicrobial activities, indicating potential in pharmaceutical applications for treating or managing various diseases and infections (Xia et al., 2011).

Allosteric Modulation and GPR39 Agonist

Studies have identified compounds with structural similarities as novel GPR39 agonists, indicating potential applications in modulating this receptor for therapeutic purposes. The interactions of such compounds with zinc reveal unexpected roles of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39 (Sato et al., 2016).

Spectroscopy and Imaging Studies

Research involving similar compounds has focused on analyzing vibrational and electronic properties, offering insights into their potential applications in fields like materials science and imaging (Veeraiah et al., 2012).

Safety and Hazards

This compound is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use.

Future Directions

Benzofuran-based compounds, such as this one, have shown promising results in various fields of research, including medicinal chemistry and drug discovery. They have demonstrated extraordinary inhibitory potency against a panel of human cancer cell lines . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

properties

IUPAC Name |

(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO4/c1-13-10-17(24)16(12-23-6-8-26-9-7-23)21-19(13)20(25)18(27-21)11-14-2-4-15(22)5-3-14/h2-5,10-11,24H,6-9,12H2,1H3/b18-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKQXLBBSHNKIQ-WQRHYEAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=C(C=C3)F)O2)CN4CCOCC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=C(C=C3)F)/O2)CN4CCOCC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2635754.png)

![N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine](/img/structure/B2635755.png)

![Tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate](/img/structure/B2635756.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2635763.png)

![2-((4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2635766.png)

![1-(4-methoxybenzyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2635768.png)

![N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide](/img/structure/B2635769.png)

![3-[(4-Nitrobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2635773.png)

![N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline](/img/structure/B2635775.png)